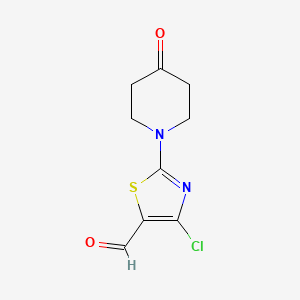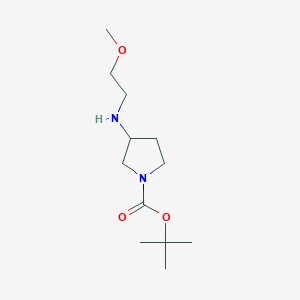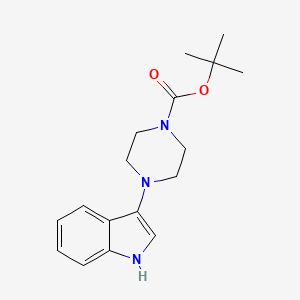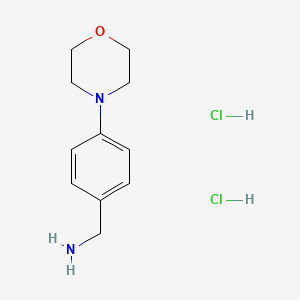
(4-Morpholinophenyl)methanamine dihydrochloride
Vue d'ensemble
Description
“(4-Morpholinophenyl)methanamine dihydrochloride” is a synthetic compound with a wide range of potential applications. It is also known as MPMD. The molecular formula of this compound is C11H18Cl2N2O .
Molecular Structure Analysis
The molecular structure of “(4-Morpholinophenyl)methanamine dihydrochloride” is complex. The molecular weight of this compound is 265.18 g/mol. The monoisotopic mass is 264.079620 Da .Physical And Chemical Properties Analysis
“(4-Morpholinophenyl)methanamine dihydrochloride” is a solid at room temperature .Applications De Recherche Scientifique
Catalysis in Organic Synthesis
(4-Morpholinophenyl)methanamine dihydrochloride derivatives have been utilized in the field of organic synthesis. For instance, quinazoline-based ruthenium complexes, synthesized from related morpholine derivatives, have shown to be highly efficient catalysts in transfer hydrogenation reactions. These catalysts have exhibited remarkable conversion rates, with efficiencies reaching up to 99% and turnover frequency (TOF) values of up to 118,800 h−1 when using only 0.1 mol% of the catalyst (Karabuğa et al., 2015).
Biological Activities
In biological research, derivatives of (4-Morpholinophenyl)methanamine dihydrochloride have been synthesized and assessed for various biological activities. For example, a series of pyrimidine-linked morpholinophenyl derivatives exhibited significant larvicidal activities against certain larvae, surpassing even the standard drug Malathion in performance. This highlights the compound's potential in developing bioactive agents (Gorle et al., 2016).
Pharmaceutical Research
Morpholine derivatives, including those related to (4-Morpholinophenyl)methanamine dihydrochloride, have found applications in pharmaceutical research. They have been a part of the structural backbone in the synthesis of a variety of pharmacologically active compounds. The derivatives have been involved in synthesizing molecules that exhibited notable physiological activities such as anti-diabetic, antiemetic, and antidepressant effects, showcasing the compound's relevance in drug design and development (Thanusu et al., 2010).
Chemical Analysis and Sensing
The compound and its derivatives have also been utilized in chemical sensing. A specific derivative was successfully used to differentiate enantiomers on an amylose tris(3,5-dimethylphenyl)carbamate stationary phase, illustrating its potential use in analytical chemistry for enantioselective separations (Bereznitski et al., 2002).
Safety And Hazards
Propriétés
IUPAC Name |
(4-morpholin-4-ylphenyl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13;;/h1-4H,5-9,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHCYQKVFFFBED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Morpholinophenyl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



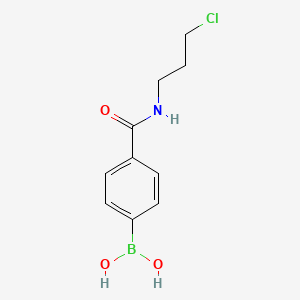
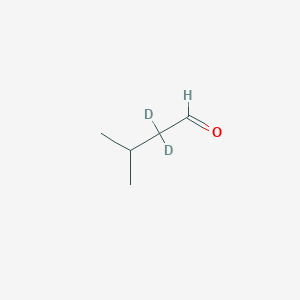
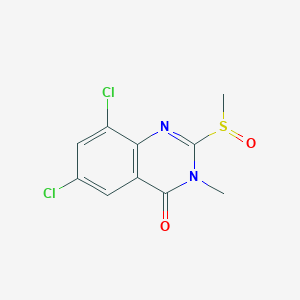
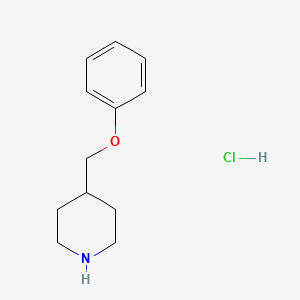
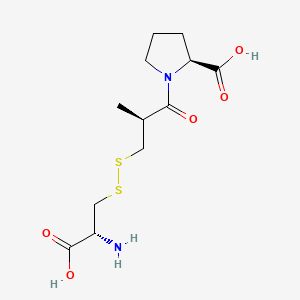
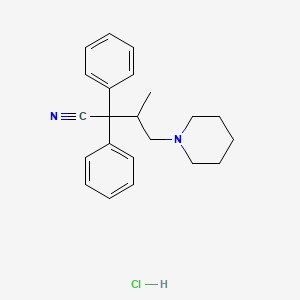
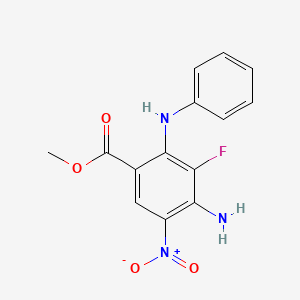
![Furan-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1418680.png)
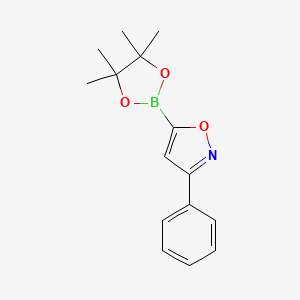
![N-[(2,4-difluorophenyl)(phenyl)methyl]ethane-1,2-diamine](/img/structure/B1418685.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B1418686.png)
